Scientific Field: Biochemistry
Summary of Application: The compound has been used in the development of enzyme-cleavable oligonucleotides. Inspired by the cathepsin B-sensitive dipeptide linkers in antibody–drug conjugates (ADCs), researchers have developed Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides .
Methods of Application: The compound is used in the automated synthesis of oligonucleotides. Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .
Results or Outcomes: The development of these dipeptide linker phosphoramidites is expected to promote new clinical applications of therapeutic oligonucleotides .
Scientific Field: Peptide Chemistry
Summary of Application: The compound has been used in the synthesis of a difficult pentapeptide, Val-Ala-Val-Ala-Val-Gly-OH, which is known to have a tendency toward aggregation .
Methods of Application: The compound is used in both liquid and solid-phase method using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles and nanomicelles .
Results or Outcomes: The study demonstrated the application of MW irradiation to synthesis of a difficult pentapeptide .
Scientific Field: Physical Chemistry
Summary of Application: The compound has been studied for its sorption properties toward organic compounds and water .
Methods of Application: The compound is used in the study of sorption properties toward organic compounds and water .
Results or Outcomes: It was found that L-valyl-L-alanine has a greater sorption capacity for the studied compounds, but the thermal stability of the L-alanyl-L-valine clathrates is higher .
Scientific Field: Industrial Chemistry
Summary of Application: The compound has been used in the production of propionic acid, propanol, and propylene via sugar fermentation .
Methods of Application: In place of petrochemicals, carbohydrates are a possible feedstock to all three by fermentative production of propionic acid followed by synthetic derivation of n-propanol and propylene through chemical reductions .
Results or Outcomes: The work described a sugar fermentation process evaluation for propionic acid production that achieved productivities at commercial levels .
Scientific Field: Clinical Chemistry
Summary of Application: The compound has been studied for its cross-reactivity in the Biuret reaction, which is used for total protein measurement .
Methods of Application: The compound is used in the study of the specificity and kinetics of a Biuret reaction for solutions of amino acids, organic compounds, peptides, proteins, and ultrafiltered urine specimens .
Results or Outcomes: Many compounds, including amino acids, amino acid derivatives, and dipeptides, cross-react in Biuret assays .
Scientific Field: Nanotechnology
Summary of Application: The compound has been used in the synthesis of self-assembling peptides for building self-assembled nanostructures .
Methods of Application: The compound is used in the synthesis of self-assembling peptides with amphipathic structures .
Results or Outcomes: The study demonstrated the potential of these self-assembling peptides for biomedical applications .
Scientific Field: Biomedical Engineering
Summary of Application: Synthetic bioactive aromatic peptide amphiphiles have been recognized as key elements of emerging biomedical strategies due to their biocompatibility, design flexibility, and functionality .
Methods of Application: Inspired by natural proteins, researchers synthesized two supramolecular materials of phenyl-capped Ile-Lys-Val-Ala-Val (Ben-IKVAV) and perfluorophenyl-capped Ile-Lys-Val-Ala-Val (PFB-IKVAV) .
Results or Outcomes: The study found that both compounds exhibited ordered π-π interactions and secondary structures, especially PFB-IKVAV .
Scientific Field: Molecular Biology
Summary of Application: The compound has been used in the development of therapeutic oligonucleotides .
Methods of Application: Inspired by the cathepsin B-sensitive dipeptide linkers in antibody–drug conjugates (ADCs) such as Adcetris, researchers have developed Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides .
Results or Outcomes: Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .
H-Val-Ala-OH, also known as Valyl-alanine, is a dipeptide composed of two amino acids: valine and alanine. This compound is classified as an endogenous metabolite, meaning it is naturally produced within the body. The structure of H-Val-Ala-OH consists of a valine residue linked to an alanine residue through a peptide bond, with a hydroxyl group (-OH) at the C-terminal end. This dipeptide plays a significant role in various biological processes and is of interest in biochemical research due to its potential therapeutic applications and its involvement in protein synthesis.
The chemical reactivity of H-Val-Ala-OH is primarily governed by the functional groups present in its structure. As an amino acid derivative, it can participate in various reactions typical of amino acids, such as:
H-Val-Ala-OH exhibits various biological activities that contribute to its significance in metabolic processes. It has been shown to:
The synthesis of H-Val-Ala-OH can be achieved through several methods:
H-Val-Ala-OH has several applications across various fields:
Studies investigating the interactions of H-Val-Ala-OH with other biomolecules have revealed important insights into its functionality:
Several compounds share structural similarities with H-Val-Ala-OH. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
H-Leu-Ala-OH | Composed of leucine and alanine | Higher hydrophobicity due to leucine |
H-Ile-Ala-OH | Composed of isoleucine and alanine | Branched-chain amino acid properties |
H-Phe-Ala-OH | Composed of phenylalanine and alanine | Aromatic side chain enhances stability |
H-Gly-Ala-OH | Composed of glycine and alanine | Smallest amino acid allows flexibility |
Each of these compounds exhibits unique properties based on their amino acid composition, influencing their biological roles and applications. The presence of different side chains results in variations in hydrophobicity, charge, and steric effects, making H-Val-Ala-OH distinct within this group .